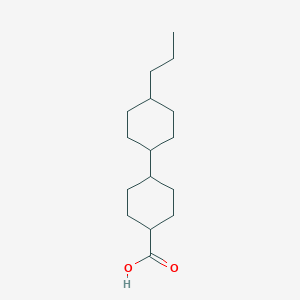

trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-propylcyclohexyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h12-15H,2-11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPGQFKJNKWDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401173830, DTXSID501184006 | |

| Record name | [1,1′-Bicyclohexyl]-4-carboxylic acid, 4′-propyl-, (cis,trans)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401173830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans,trans)-4′-Propyl[1,1′-bicyclohexyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501184006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171337-48-7, 65355-32-0 | |

| Record name | [1,1′-Bicyclohexyl]-4-carboxylic acid, 4′-propyl-, (cis,trans)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401173830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans,trans)-4′-Propyl[1,1′-bicyclohexyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501184006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, (cis,trans) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-trans-(4-trans-Propylcyclohexyl)-cyclohexancarbonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a key intermediate in the fields of materials science and drug discovery. This document is intended for researchers, scientists, and professionals in drug development seeking detailed technical information.

Core Properties

This compound is a white crystalline powder.[1] Its rigid bicyclohexyl core structure, combined with the terminal propyl and carboxylic acid groups, imparts unique physicochemical properties that are valuable in various applications.[2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are critical for its application, particularly in the synthesis of liquid crystals, where thermal stability and specific mesophase behavior are paramount.

| Property | Value | Source(s) |

| CAS Number | 65355-32-0 | [1][3][4] |

| Molecular Formula | C₁₆H₂₈O₂ | [1][3][4] |

| Molecular Weight | 252.39 g/mol | [1][3][4] |

| Melting Point | 200 °C | [1] |

| Boiling Point (Predicted) | 370.9 ± 10.0 °C | [1] |

| Density (Predicted) | 0.998 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.90 ± 0.10 | [1] |

| Solubility | Chloroform, Methanol (Sparingly) |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the hydrogen environments in the molecule, confirming the presence of the propyl chain, the cyclohexyl rings, and the carboxylic acid proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Elucidates the carbon skeleton of the molecule.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Identifies the functional groups present, notably the characteristic C=O and O-H stretching vibrations of the carboxylic acid group.

-

Mass Spectrometry (MS): Determines the molecular weight and can provide information on the fragmentation pattern, further confirming the structure.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are often proprietary. However, based on patent literature and general organic chemistry principles, the following sections outline plausible methodologies.

Synthesis

A common route for the synthesis of trans-4'-alkyl-(1,1'-bicyclohexyl)-4-carboxylic acids involves the hydrogenation of the corresponding biphenyl derivative. A Chinese patent describes a method for producing 4'-propyl-bicyclohexyl-4-carboxylic acid.[6]

Reaction Scheme:

Figure 1: General synthesis workflow for this compound.

Detailed Methodology (based on patent CN101550077B): [6]

-

Hydrogenation: The starting material, 4'-propyl-biphenyl-4-carboxylic acid, is subjected to hydrogenation. This is typically carried out in an autoclave under hydrogen pressure. A suitable catalyst, such as Ruthenium on carbon (Ru/C), is employed. The reaction is conducted in a suitable solvent at elevated temperature and pressure (e.g., 125°C for 16 hours) to ensure the complete saturation of the aromatic rings.

-

Work-up and Extraction: After the reaction, the mixture is cooled, and the catalyst is removed by filtration. Water is added to the reaction mixture, followed by extraction with an organic solvent like ethyl acetate. The organic layer is then washed with a saturated brine solution.

-

Isolation: The organic layer is concentrated under reduced pressure to yield the crude product.

Purification

Purification is critical to achieve the high purity required for applications like liquid crystal displays. The primary goal is to isolate the desired trans,trans isomer from any cis isomers that may have formed during the synthesis.

Methodology (based on patent CN101671242B for a similar compound): [7]

-

Filtration: The crude product may be purified by suction filtration.

-

Solvent Removal: The filtered product is then subjected to vacuum desolvation to remove any residual solvent.

-

Recrystallization (General Method): A common technique for purifying solid organic compounds is recrystallization. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble. Upon cooling, the pure compound crystallizes out, leaving impurities in the solution. The choice of solvent is crucial and is determined empirically.

Purity Analysis

The purity of the final product, particularly the isomeric ratio, is typically determined using chromatographic techniques.

Methodology:

-

Gas Chromatography (GC): As mentioned in patent literature, GC is a suitable method for analyzing the cis/trans isomer ratio of the product.[6]

-

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are standard techniques for the purity analysis of liquid crystal intermediates.[8][9] They can be used to separate the target compound from starting materials, by-products, and other isomers.

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment.[10]

Applications

The primary application of this compound is as an intermediate in the synthesis of liquid crystals.[2][11]

Liquid Crystal Synthesis

The carboxylic acid group can be readily esterified with various alcohols (often phenols) to produce a wide range of liquid crystalline compounds with different mesophase properties. The rigid bicyclohexyl core provides thermal stability and influences the optical anisotropy of the final liquid crystal molecule.[11]

Esterification Workflow:

Figure 2: General workflow for the esterification of the title compound in liquid crystal synthesis.

A common laboratory method for esterification is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[12][13] This method is advantageous as it can be performed under mild conditions.[12] Alternatively, the Fischer esterification, which involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst like sulfuric acid, can also be employed.[14]

Potential Pharmaceutical Applications

While this specific molecule has not been extensively studied for its biological activity, related compounds containing a cyclohexyl carboxylic acid moiety have shown promise. For instance, derivatives of cyclohex-1-ene-1-carboxylic acid have been reported to exhibit anti-inflammatory and antiproliferative activities.[15][16] This suggests that this compound could serve as a valuable building block in drug discovery programs.[2]

Hypothetical Signaling Pathway

Based on the observed anti-inflammatory effects of similar cyclohexene carboxylic acid derivatives, which include the inhibition of pro-inflammatory cytokine production, a hypothetical signaling pathway can be proposed.[15][16] It is important to note that this is a speculative model and requires experimental validation for this compound.

Figure 3: Hypothetical anti-inflammatory signaling pathway.

This diagram illustrates a potential mechanism where the compound could interfere with an intracellular signaling cascade (such as the NF-κB pathway) that is activated by an inflammatory stimulus at a cell surface receptor. This inhibition would lead to a downstream reduction in the expression of pro-inflammatory genes and, consequently, a decrease in the production of cytokines like TNF-α and IL-6.

References

- 1. echemi.com [echemi.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C16H28O2 | CID 793726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(65355-32-0) 1H NMR [m.chemicalbook.com]

- 6. CN101550077B - Manufacturing method of bicyclohexyl derivative - Google Patents [patents.google.com]

- 7. CN101671242B - Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal - Google Patents [patents.google.com]

- 8. lcms.cz [lcms.cz]

- 9. [PDF] Impurity Profiling of Liquid Crystal Intermediates Using UltraPerformance Convergence Chromatography ( UPC 2 ) with PDA Detection | Semantic Scholar [semanticscholar.org]

- 10. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. arborpharmchem.com [arborpharmchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 14. athabascau.ca [athabascau.ca]

- 15. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid (CAS: 65355-32-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid, with the CAS number 65355-32-0, is a notable organic compound primarily utilized as a crucial intermediate in the synthesis of advanced liquid crystal materials. Its rigid bicyclohexyl core structure, combined with the terminal propyl and carboxylic acid functional groups, imparts desirable properties for the manufacturing of liquid crystal displays (LCDs) and other optoelectronic devices. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its application in the preparation of bihexyl derivatives for liquid crystals, and available safety information. While its primary application lies in materials science, its potential as a building block in medicinal chemistry is also briefly discussed, although specific biological activity data is not currently available in the public domain.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] Its structural and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₈O₂ | [1][2][3][4] |

| Molecular Weight | 252.39 g/mol | [1][2][3] |

| CAS Number | 65355-32-0 | [1][2][3][4] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 200 °C | |

| Boiling Point (Predicted) | 370.9 ± 10.0 °C | |

| Density (Predicted) | 0.998 ± 0.06 g/cm³ | |

| pKa (Predicted) | 4.90 ± 0.10 | |

| Solubility | Soluble in Chloroform, Methanol (Sparingly) |

Synonyms: 4-(4-propylcyclohexyl)cyclohexane-1-carboxylic Acid, (trans,trans)-4′-Propyl[1,1′-bicyclohexyl]-4-carboxylic acid, trans-4-(trans-4-Propylcyclohexyl)cyclohexanecarboxylic acid.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrogenation of a suitable aromatic precursor. The following is a representative protocol based on information from patent literature.

Reaction: Hydrogenation of 4'-propyl-[1,1'-biphenyl]-4-carboxylic acid.

Materials:

-

4'-propyl-[1,1'-biphenyl]-4-carboxylic acid

-

Ruthenium on carbon (Ru/C) catalyst

-

Solvent (e.g., acetic acid or a mixed solvent system)

-

Hydrogen gas (H₂)

-

Ethyl acetate (for extraction)

-

Saturated brine solution

Procedure:

-

The starting material, 4'-propyl-[1,1'-biphenyl]-4-carboxylic acid, is dissolved in a suitable solvent in a high-pressure reactor.

-

A catalytic amount of Ru/C is added to the solution.

-

The reactor is sealed and purged with nitrogen gas, followed by pressurization with hydrogen gas.

-

The reaction mixture is heated to a specified temperature (e.g., 125°C) and stirred for a designated period (e.g., 16 hours) to ensure complete hydrogenation of both aromatic rings.

-

After the reaction is complete, the reactor is cooled to room temperature, and the hydrogen pressure is carefully released.

-

The catalyst is removed by filtration.

-

Water is added to the reaction mixture, and the product is extracted with ethyl acetate.

-

The organic layer is washed with a saturated brine solution, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization to obtain this compound with a high trans-isomer ratio.

Note: The cis/trans isomer ratio of the final product is a critical parameter, and the reaction conditions, including the choice of catalyst and solvent, can influence this ratio.

Preparation of Bihexyl Derivatives for Liquid Crystal Applications

This compound serves as a key intermediate in the synthesis of ester-containing liquid crystal molecules.[2] A common method for this transformation is the Steglich esterification, which is a mild and efficient method for forming ester bonds.

Reaction: Esterification of this compound with a phenolic compound (e.g., 4-cyanophenol).

Materials:

-

This compound

-

4-cyanophenol (or other desired phenol)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or another carbodiimide coupling agent

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous dichloromethane (DCM) as solvent

Procedure:

-

In a round-bottom flask, dissolve this compound and the desired phenol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMAP to the solution.

-

Cool the mixture in an ice bath and add a solution of DCC in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

The by-product, dicyclohexylurea (DCU), will precipitate out of the solution and can be removed by filtration.

-

The filtrate is then washed successively with dilute acid (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude ester can be purified by column chromatography or recrystallization to yield the final liquid crystal compound.

Visualization of Experimental Workflows and Logical Relationships

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of the target compound.

Application in Liquid Crystal Synthesis

This diagram shows the logical steps involved in using the title compound to synthesize a liquid crystal molecule.

Caption: Workflow for liquid crystal synthesis from the title compound.

Applications in Research and Development

The primary application of this compound is as a high-purity intermediate for the synthesis of liquid crystal materials. Its rigid, rod-like molecular structure is a key feature that promotes the formation of the mesophases essential for the functioning of liquid crystal displays. The terminal carboxylic acid group provides a convenient handle for chemical modification, allowing for the synthesis of a wide variety of ester-based liquid crystals with tailored properties.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a well-ventilated area. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a well-established intermediate in the field of materials science, particularly for the synthesis of liquid crystals. Its chemical and physical properties are well-suited for this application. While detailed, peer-reviewed experimental protocols for its synthesis and derivatization are not extensively published, information from patents provides a solid foundation for its preparation. The potential for this compound in drug discovery remains largely unexplored and could be a subject for future research. This guide provides a comprehensive summary of the currently available technical information for researchers and professionals working with this compound.

References

"trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid" molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a key intermediate in the synthesis of liquid crystal materials and bihexyl derivatives.[1][2] This document is intended to serve as a foundational resource for professionals engaged in materials science and synthetic chemistry.

Core Molecular Information

This compound is an organic compound notable for its bicyclohexyl core structure, which imparts significant rigidity.[2] This structural feature is crucial for its application in the development of liquid crystal display materials, where it contributes to thermal stability and optical anisotropy.[2]

Physicochemical Data

The fundamental molecular and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₈O₂ | [1][3][4][5][6] |

| Molecular Weight | 252.39 g/mol | [1][3][4][5] |

| CAS Number | 65355-32-0 | [1][3][4][6] |

| IUPAC Name | 4-(4-propylcyclohexyl)cyclohexane-1-carboxylic acid | [5] |

| Canonical SMILES | CCCC1CCC(CC1)C2CCC(CC2)C(=O)O | [5] |

| Melting Point | 200 °C | [3] |

| Boiling Point (Predicted) | 370.9 ± 10.0 °C | [3] |

| Density (Predicted) | 0.998 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.90 ± 0.10 | [3] |

Experimental Characterization Workflow

While specific experimental protocols for this compound are not extensively detailed in publicly accessible literature, a standard workflow for the characterization of a novel or synthesized batch of this compound would typically involve a series of analytical techniques to confirm its identity, purity, and structural integrity. Spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry are available through specialized chemical data providers.[7]

The following diagram illustrates a generalized workflow for the chemical characterization of this compound.

Applications and Further Research

The primary application of this compound is as an intermediate in the synthesis of liquid crystal materials.[2][6] Its rigid bicyclohexyl structure is a desirable characteristic for creating liquid crystals with high thermal stability and specific optical properties, which are essential for advanced display technologies.[2] It is also used in the preparation of other bihexyl derivatives.[1]

Further research into this compound could explore its potential in other areas of materials science or investigate its biological properties, of which little is currently known. Professionals in drug development may find its rigid, non-aromatic scaffold an interesting starting point for the design of novel therapeutic agents.

References

- 1. scbt.com [scbt.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 65355-32-0 [chemicalbook.com]

- 5. This compound | C16H28O2 | CID 793726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. This compound(65355-32-0) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of plausible synthetic pathways for trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a key intermediate in the manufacturing of advanced materials, particularly liquid crystals.[1] The document is intended for researchers, chemists, and professionals in drug development and material science. We will explore two primary, scientifically robust synthetic routes, delving into the mechanistic details, experimental protocols, and the rationale behind procedural choices. This guide emphasizes stereochemical control to achieve the desired trans,trans isomer, which is crucial for its application in liquid crystal technologies.

Introduction: The Significance of Substituted Bicyclohexyl Carboxylic Acids

This compound, with the CAS Number 65355-32-0, is a molecule of significant interest due to its rigid, rod-like structure conferred by the trans-fused bicyclohexyl core.[1][2] This structural motif is a cornerstone in the design of nematic liquid crystals, where it contributes to desirable properties such as high clearing points, low viscosity, and advantageous dielectric anisotropy. The terminal propyl and carboxylic acid groups provide a fine balance of lipophilicity and functionality, allowing for further molecular elaboration, typically through esterification, to generate the final liquid crystal molecules.[3]

The paramount challenge in the synthesis of this and related compounds lies in the stereoselective construction of the trans-diequatorial linkage between the two cyclohexane rings. This specific orientation minimizes steric hindrance and results in the linear molecular geometry essential for liquid crystal phase behavior. This guide will present two viable synthetic strategies, each with its own merits and challenges, to afford the target molecule with high stereochemical purity.

Synthetic Pathways

Two principal retrosynthetic approaches are considered the most practical for the synthesis of this compound.

Pathway A: A Grignard-based approach involving the carboxylation of a pre-formed propyl-substituted bicyclohexyl magnesium halide.

Pathway B: A hydrogenation-focused route starting from a suitably substituted biphenyl carboxylic acid, where the aromatic rings are subsequently saturated.

Pathway A: Grignard Carboxylation of a Bicyclohexyl Halide

This pathway is predicated on the formation of a Grignard reagent from a 4'-propyl-(1,1'-bicyclohexyl)-4-halide and its subsequent reaction with carbon dioxide. The primary advantage of this route is the direct installation of the carboxylic acid functionality at a late stage. However, the synthesis of the requisite halogenated bicyclohexyl precursor in the correct trans,trans configuration is a critical undertaking.

Diagram of Pathway A

Caption: Grignard-based synthesis of the target molecule.

Step-by-Step Experimental Protocol for Pathway A (Proposed)

Step 1: Synthesis of 1-Bromo-4-propylcyclohexane

The synthesis of this key intermediate can commence from 4-propylphenol.

-

Hydrogenation of 4-Propylphenol: 4-Propylphenol is catalytically hydrogenated to yield 4-propylcyclohexanone.[4]

-

Catalyst: Platinum on carbon (Pt/C) or Rhodium on carbon (Rh/C).

-

Solvent: Water or a lower alcohol.

-

Conditions: Elevated hydrogen pressure (e.g., 2 MPa) and temperature.

-

-

Reduction to 4-Propylcyclohexanol: The resulting ketone is reduced to the corresponding alcohol.

-

Reagent: Sodium borohydride (NaBH₄) in methanol or ethanol.

-

Rationale: This is a standard, high-yield reduction of a ketone to a secondary alcohol.

-

-

Halogenation: The alcohol is converted to the bromide.

-

Reagent: Phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

-

Rationale: These are standard reagents for the conversion of secondary alcohols to the corresponding alkyl bromides.[5]

-

Step 2: Formation of the Bicyclohexyl Core and Subsequent Carboxylation

A more straightforward, though less direct, route to the final product from 1-bromo-4-propylcyclohexane would be to form its Grignard reagent and couple it with cyclohexanone. The resulting tertiary alcohol could then be dehydrated and hydrogenated, followed by functionalization at the 4-position of the second ring before carboxylation.

However, for the sake of a more direct conceptual pathway, we will proceed with the assumption that 4'-propyl-(1,1'-bicyclohexyl)-4-bromide can be synthesized.

Step 3: Grignard Reaction and Carboxylation

-

Formation of the Grignard Reagent:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 4'-propyl-(1,1'-bicyclohexyl)-4-bromide in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings.[6]

-

The reaction is initiated by gentle warming and then maintained at reflux until the magnesium is consumed.

-

-

Carboxylation:

-

Work-up:

-

Quench the reaction by slowly adding aqueous hydrochloric or sulfuric acid.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purify by recrystallization, likely from a solvent such as acetic acid.

-

Pathway B: Catalytic Hydrogenation of a Biphenyl Precursor

This pathway leverages the well-established chemistry of biphenyl synthesis, followed by the complete saturation of the aromatic system. The key advantage here is the relative ease of synthesizing the biphenyl precursor. The main challenge is achieving the desired trans,trans stereochemistry during the hydrogenation step.

Diagram of Pathway B

Caption: Hydrogenation-based synthesis of the target molecule.

Step-by-Step Experimental Protocol for Pathway B

Step 1: Synthesis of 4-Propyl-biphenyl-4'-carboxylic acid

This can be achieved through various cross-coupling reactions or by functionalizing a pre-existing biphenyl scaffold. A practical approach is the oxidation of a more readily available precursor like 4-propyl-4'-acetylbiphenyl.

-

Synthesis of the Precursor: 4-Propyl-4'-acetylbiphenyl can be synthesized via a Friedel-Crafts acylation of 4-propylbiphenyl.

-

Oxidation to the Carboxylic Acid:

-

A haloform reaction is a classic method for converting methyl ketones to carboxylic acids.

-

Reagents: Sodium hypobromite (generated in situ from bromine and sodium hydroxide) or sodium hypochlorite in a suitable solvent like p-dioxane.[8]

-

Procedure: Dissolve 4-propyl-4'-acetylbiphenyl in p-dioxane. Separately, prepare a solution of sodium hypobromite by adding bromine to a cold aqueous solution of sodium hydroxide. Add the hypobromite solution dropwise to the ketone solution. Stir at a slightly elevated temperature (e.g., 35-40°C) for several hours.[8]

-

Work-up: After the reaction, neutralize with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The solid product can then be filtered, washed with water, and dried. Recrystallization from acetic acid is often effective for purification.[8]

-

Step 2: Catalytic Hydrogenation

This is the most critical step for establishing the desired stereochemistry. The hydrogenation of benzoic acid and its derivatives to cyclohexanecarboxylic acids is well-documented.[9]

-

Catalyst: Rhodium on carbon (Rh/C) is often effective for the hydrogenation of aromatic rings under forcing conditions.[9] Palladium on carbon (Pd/C) can also be used, though it may require higher temperatures and pressures.[9]

-

Solvent: A solvent that is stable under the reaction conditions and in which the starting material is soluble, such as acetic acid or an alcohol.

-

Conditions: High hydrogen pressure (e.g., 15 MPa) and elevated temperature (e.g., up to 423 K) are typically required for the complete saturation of the aromatic rings.[9]

-

Stereoselectivity: The hydrogenation of disubstituted benzene rings generally yields a mixture of cis and trans isomers. The trans isomer is thermodynamically more stable. To favor the formation of the trans product, the reaction can be run under conditions that allow for isomerization, such as higher temperatures and longer reaction times. The use of specific catalysts or additives can also influence the stereochemical outcome. Post-hydrogenation isomerization of the cis to the trans isomer is also a possibility.

Experimental Protocol:

-

Charge a high-pressure autoclave with 4-propyl-biphenyl-4'-carboxylic acid, the chosen catalyst (e.g., 5% Rh/C), and a suitable solvent.

-

Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure.

-

Heat the mixture to the target temperature with vigorous stirring.

-

Maintain the reaction under these conditions until hydrogen uptake ceases.

-

Cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The product will likely be a mixture of cis and trans isomers, which will require purification, typically by fractional crystallization, to isolate the desired trans,trans isomer.

Data Summary and Comparison of Pathways

| Parameter | Pathway A: Grignard Carboxylation | Pathway B: Hydrogenation |

| Key Transformation | R-MgX + CO₂ → R-COOH | Ar-COOH + H₂ → Cy-COOH |

| Starting Materials | 4-Propylphenol, Cyclohexanone derivatives | 4-Propylbiphenyl derivatives |

| Stereocontrol | Achieved during the synthesis of the bicyclohexyl halide precursor. | Dependent on hydrogenation conditions and catalyst choice. |

| Advantages | Direct installation of the carboxylic acid group. | Readily available starting materials and well-established reactions. |

| Challenges | Synthesis of the stereochemically pure bicyclohexyl halide. | Achieving high stereoselectivity for the trans,trans isomer during hydrogenation; requires high pressure and temperature. |

Conclusion

Both the Grignard carboxylation and the catalytic hydrogenation of a biphenyl precursor represent viable strategies for the synthesis of this compound. The choice of pathway will likely depend on the available starting materials, the capabilities for high-pressure reactions, and the desired scale of production.

The Grignard pathway offers a more direct functionalization but hinges on the successful, stereocontrolled synthesis of a complex halo-bicyclohexane intermediate. The hydrogenation route, while involving more robust and well-documented individual steps, presents a significant challenge in stereochemical control during the reduction of the aromatic rings. For industrial-scale synthesis, optimization of the hydrogenation step in Pathway B to maximize the yield of the trans,trans isomer would be a critical area of research and development.

This guide has outlined the core chemical principles and provided foundational experimental protocols to aid researchers in the synthesis of this important liquid crystal intermediate. Further optimization of reaction conditions and purification techniques will be necessary to achieve high yields and purity of the final product.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C16H28O2 | CID 793726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Propylcyclohexanone synthesis - chemicalbook [chemicalbook.com]

- 5. 1-Bromo-4-propylcyclohexane | C9H17Br | CID 14047241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. google.com [google.com]

- 7. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: 4-(4-propylcyclohexyl)cyclohexane-1-carboxylic acid

Introduction

trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a saturated carboxylic acid characterized by a bicyclohexyl core structure. This compound and its analogues are significant as intermediates in the synthesis of advanced materials, particularly liquid crystals.[1] The rigid bicyclohexyl moiety combined with the polar carboxylic acid group imparts properties that are valuable in the development of liquid crystal displays (LCDs) and other optoelectronic applications.[1] The specific stereochemistry of the molecule, particularly the trans configuration of the cyclohexyl rings, is crucial for achieving the desired liquid crystalline phases. This technical guide provides a comprehensive overview of the synthesis, properties, and characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-(4-propylcyclohexyl)cyclohexane-1-carboxylic acid | [2] |

| CAS Number | 65355-32-0 | [3] |

| Molecular Formula | C₁₆H₂₈O₂ | [2][3] |

| Molecular Weight | 252.39 g/mol | [2][3] |

| Appearance | White crystalline powder | |

| Melting Point | >200 °C |

Experimental Protocols

The synthesis of this compound is typically achieved through the catalytic hydrogenation of its aromatic precursor, 4'-propyl-[1,1'-biphenyl]-4-carboxylic acid.[4] This method ensures the desired trans stereochemistry of the resulting bicyclohexyl system.

Synthesis of 4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid via Catalytic Hydrogenation [4]

This protocol is based on a patented procedure for the synthesis of related bicyclohexyl derivatives.

Materials:

-

4'-Propyl-[1,1'-biphenyl]-4-carboxylic acid (0.50 g, 2.1 mmol)

-

Palladium catalyst (e.g., 5% Pd/C, 100 mg)

-

Solvent (e.g., Ethyl acetate)

-

High-pressure autoclave

Procedure:

-

In a 50 ml high-pressure autoclave, charge 4'-propyl-[1,1'-biphenyl]-4-carboxylic acid (0.50 g).

-

Add the palladium catalyst (100 mg).

-

Add a suitable solvent, such as ethyl acetate.

-

Seal the autoclave and purge the system with nitrogen gas by pressurizing to 0.5 MPa and then releasing the pressure. Repeat this cycle three times.

-

Replace the nitrogen atmosphere with hydrogen using the same pressurization/depressurization procedure.

-

Heat the autoclave to 125°C and adjust the hydrogen pressure to 0.4 MPa.

-

Maintain the reaction at 125°C under a hydrogen atmosphere for 16 hours with stirring.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Add water to the filtrate and extract the product with ethyl acetate.

-

Wash the organic layer with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization.

Characterization Data

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed, publicly available ¹H NMR spectrum with assigned chemical shifts and coupling constants is not readily accessible, the expected proton signals would correspond to the propyl group and the two cyclohexyl rings. The spectrum would show a complex pattern of overlapping multiplets in the aliphatic region (typically 0.8-2.5 ppm) characteristic of the cyclohexyl protons. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

Applications

The primary application of this compound is as a key intermediate in the manufacturing of liquid crystal materials.[1] Its rigid core structure contributes to the thermal stability and optical anisotropy of the final liquid crystal molecules, which are critical properties for high-performance displays.[1] It can be further reacted, for example, through esterification, to produce a wide range of liquid crystal compounds with tailored properties for various applications, including in industrial and automotive displays.[1]

Synthesis Workflow

The logical flow for the synthesis of this compound is depicted in the following workflow diagram.

Caption: Synthesis workflow for the target compound.

References

An In-depth Technical Guide to trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid

This technical guide provides a comprehensive overview of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a key intermediate in the synthesis of advanced materials, particularly liquid crystals. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development.

Chemical Identity and Synonyms

This compound is a bicyclic organic compound with the chemical formula C₁₆H₂₈O₂.[1] Its structure features two cyclohexane rings linked together, with a propyl group and a carboxylic acid functional group at opposite ends in a trans configuration. This specific stereochemistry is crucial for its application in liquid crystal synthesis.

A variety of synonyms are used in literature and commercial listings for this compound. These are summarized in the table below for easy reference.

| Synonym | Reference |

| (trans,trans)-4'-Propyl-[1,1'-bicyclohexyl]-4-carboxylic acid | [2][3] |

| trans,trans-4'-n-Propylbicyclohexyl-4-carboxylic acid | [2] |

| 4-(4-propylcyclohexyl)cyclohexane-1-carboxylic Acid | [4][5] |

| 4-(trans-4-Propylcyclohexyl)cyclohexanecarboxylic acid | [4] |

| [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, (trans,trans)- | [4] |

| 4'-Propyl-[1,1'-bicyclohexyl]-4-carboxylic acid | [4] |

| 4-propyldicyclohexylcarboxylic acid | [2] |

| 3HHA | [4] |

Physicochemical Properties

The quantitative physicochemical properties of this compound are crucial for its handling, processing, and application. These properties are summarized in the following table.

| Property | Value | Reference |

| Molecular Weight | 252.39 g/mol | [4] |

| Molecular Formula | C₁₆H₂₈O₂ | [1][2][3][4][6] |

| CAS Number | 65355-32-0 | [1][2][3][4][6] |

| Melting Point | 200 °C | [2][3][4] |

| Boiling Point (Predicted) | 370.9 ± 10.0 °C | [2][3][4] |

| Density (Predicted) | 0.998 ± 0.06 g/cm³ | [2][3] |

| pKa (Predicted) | 4.90 ± 0.10 | [3][4] |

| LogP | 6.44 | [4] |

| Appearance | White crystalline powder/solid | [4][6] |

| Solubility | Chloroform, Methanol (Sparingly) | [2][4] |

Experimental Protocols

While detailed, step-by-step synthesis protocols are often proprietary, the general synthetic approach for this compound and its derivatives can be outlined.

Synthesis of this compound

A common method for the synthesis of this class of compounds involves the hydrogenation of the corresponding aromatic precursor. A patent describes a manufacturing method for a bicyclohexyl derivative that provides insight into a potential synthetic route.

General Protocol:

-

Hydrogenation: A substituted biphenyl carboxylic acid is subjected to hydrogenation. For instance, 4'-propyl-biphenyl-4-carboxylic acid can be hydrogenated in the presence of a catalyst, such as Rhodium on carbon, in a suitable solvent like acetic acid or an alcohol. The reaction is typically carried out under elevated temperature and pressure.

-

Isomerization: The hydrogenation process often yields a mixture of cis and trans isomers. To obtain the desired trans isomer, an isomerization step is necessary. This can be achieved by treating the mixture with a strong base, such as potassium hydroxide, in a suitable solvent.

-

Purification: The final product is then purified through recrystallization from an appropriate solvent to yield the high-purity this compound.

Preparation of Bihexyl Derivatives (Liquid Crystals)

This compound is a crucial intermediate for preparing bihexyl derivatives, which are used in liquid crystal displays.[5][6] The carboxylic acid group serves as a handle for further chemical modifications, typically through esterification.

General Protocol for Esterification:

-

Activation of Carboxylic Acid: The carboxylic acid is often converted to a more reactive derivative, such as an acyl chloride. This can be achieved by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Esterification: The activated acyl chloride is then reacted with a desired alcohol or phenol in the presence of a base (e.g., pyridine) to act as a scavenger for the HCl byproduct.

-

Purification: The resulting ester (the liquid crystal molecule) is purified using techniques like column chromatography and/or recrystallization to achieve the high purity required for display applications.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a liquid crystal molecule using this compound as a key intermediate.

References

Spectroscopic and Physicochemical Profile of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a notable organic compound, primarily recognized for its application as an intermediate in the synthesis of liquid crystals. Its rigid bicyclohexyl core, combined with the terminal propyl and carboxylic acid groups, provides a unique combination of properties that are advantageous for the development of advanced materials with specific thermal and optical characteristics. This document provides a comprehensive overview of the available spectroscopic and physicochemical data for this compound, alongside generalized experimental protocols for its analysis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 65355-32-0 | [1][2] |

| Molecular Formula | C₁₆H₂₈O₂ | [1][3] |

| Molecular Weight | 252.39 g/mol | [1][2] |

| IUPAC Name | 4-(4-propylcyclohexyl)cyclohexane-1-carboxylic acid | [1] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 200°C | [5] |

| Boiling Point (Predicted) | 370.9 ± 10.0 °C | [5] |

| Density (Predicted) | 0.998 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 4.90 ± 0.10 | [5] |

Predicted Spectroscopic Data

The following tables present the predicted spectroscopic data for this compound. These predictions are derived from the chemical structure and typical spectroscopic values for analogous functional groups and structural motifs.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~2.2 | Multiplet | 1H | -CH-COOH |

| 0.8 - 2.1 | Multiplets | ~25H | Cyclohexyl and propyl protons |

| ~0.9 | Triplet | 3H | -CH₂CH₂CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~180 | -COOH |

| ~45 | -CH-COOH |

| ~20-40 | Cyclohexyl and propyl carbons |

| ~14 | -CH₂CH₂CH₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (carboxylic acid dimer) |

| 2850-2960 | Strong | C-H stretch (alkyl) |

| ~1700 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1450 | Medium | C-H bend (alkyl) |

| ~1200-1300 | Medium | C-O stretch |

| ~920 | Medium, Broad | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 252 | [M]⁺ (Molecular ion) |

| 207 | [M - COOH]⁺ |

| 129 | Fragmentation of bicyclohexyl ring |

| 83 | Cyclohexyl fragment |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not publicly documented. However, the following are generalized procedures that would be appropriate for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra based on known chemical shift ranges and correlation experiments (e.g., COSY, HSQC, HMBC) if necessary.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the pure ATR crystal) is first recorded. The sample is then scanned to obtain its infrared spectrum. The typical scanning range is 4000-400 cm⁻¹.

-

Data Analysis: The positions (in wavenumbers, cm⁻¹) and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like this, LC-MS would be a suitable technique.

-

Ionization: Electrospray ionization (ESI) is a common ionization technique for polar molecules like carboxylic acids in LC-MS.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak. The fragmentation pattern can provide information about the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel or uncharacterized organic compound such as this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a summary of the known physicochemical properties and a predicted spectroscopic profile of this compound. While experimentally obtained spectra are not widely available, the data and protocols presented here offer a solid foundation for researchers and professionals in the fields of materials science and drug development. The provided workflow for spectroscopic analysis serves as a general framework for the characterization of this and similar molecules. As a key intermediate in the synthesis of liquid crystals, a thorough understanding of its spectroscopic properties is crucial for quality control and the development of new materials.

References

- 1. This compound | C16H28O2 | CID 793726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. 4-(trans-4-Propylcyclohexyl)phenyl-trans-(4-propylcyclohexyl)cyclohexanecarboxylate | C31H48O2 | CID 14227512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

In-Depth Technical Guide: Physicochemical Properties of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid

This technical guide provides a detailed overview of the melting and boiling points of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development and materials science. This document outlines its key physical properties and the general experimental methodologies for their determination.

Core Physicochemical Data

The physical properties of this compound are fundamental to its application and characterization. The melting point is a crucial indicator of purity, while the boiling point provides insight into its volatility.

| Property | Value | Source |

| Melting Point | 200°C | [1] |

| Boiling Point | 370.9 ± 10.0 °C (Predicted) | [1] |

Experimental Protocols for Physicochemical Characterization

While specific experimental protocols for determining the melting and boiling points of this compound are not extensively detailed in publicly available literature, general and widely accepted methodologies for organic compounds are applicable.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following is a generalized protocol for melting point determination using a capillary method.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., mineral oil)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil) or placed in a digital melting point apparatus.[2]

-

Heating: The heating medium is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the temperature approaches the expected melting point.[2]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[3] For pure compounds, this range is typically narrow (0.5-2°C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The provided boiling point for this compound is a predicted value. An experimental determination would likely be conducted under reduced pressure to prevent decomposition at the high predicted boiling point. The following describes a general method for determining the boiling point of a liquid organic compound.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube, aluminum block)[4]

-

Liquid sample

Procedure:

-

Sample Preparation: A small amount of the liquid is placed into a small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[4]

-

Heating: The test tube assembly is attached to a thermometer and heated in a suitable apparatus.

-

Observation: As the liquid is heated, air trapped in the capillary tube will expand and exit as a stream of bubbles. Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.[4]

-

Temperature Reading: The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[5]

Visualizing the Experimental Workflow

To further elucidate the experimental process, the following diagram illustrates a generalized workflow for the determination of a compound's melting point.

Caption: Workflow for Melting Point Determination.

References

The Core of Modern Displays: A Technical Guide to trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid as a Liquid Crystal Intermediate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a key intermediate in the manufacturing of advanced liquid crystal displays (LCDs) and other high-tech applications. Its unique molecular structure provides the essential characteristics for high-performance liquid crystal mixtures.

Physicochemical Properties

This compound is a white crystalline powder. Its rigid bicyclohexyl core structure, combined with the terminal propyl group and the polar carboxylic acid group, imparts desirable properties for liquid crystal applications. Below is a summary of its key physicochemical data.

| Property | Value |

| Molecular Formula | C₁₆H₂₈O₂ |

| Molecular Weight | 252.39 g/mol |

| Melting Point | >200 °C |

| Boiling Point (Predicted) | 370.9 ± 10.0 °C |

| Density (Predicted) | 0.998 ± 0.06 g/cm³ |

| pKa (Predicted) | 4.90 ± 0.10 |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that requires precise control of stereochemistry to achieve the desired trans,trans configuration, which is crucial for its liquid crystalline properties.

Synthesis of cis/trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl carboxylic acid

A common route involves the acylation, hydrogenation, and isomerization of a suitable starting material. For instance, beginning with cis/trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl carboxylic acid, the process can be optimized for high yield and purity.

Experimental Protocol:

-

Acylation: cis/trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl carboxylic acid is converted to its corresponding acid chloride.

-

Hydrogenation: The acid chloride is then subjected to hydrogenation. A typical procedure involves dissolving the acid chloride in tetrahydrofuran with a Pd/CaCO₃ catalyst. The reaction is carried out at 20°C for 12 hours to yield cis/trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde with a yield of approximately 90% and a purity of 94.8% (as determined by Gas Chromatography).

-

Isomerization: The resulting aldehyde is then isomerized to enrich the trans isomer. This is often achieved by treating the aldehyde with a base, such as KOH, in a solvent mixture of methanol and dichloromethane at 0-5°C for 1 hour. This step can yield trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde with a yield of 86.9% and a purity of 95.5% (GC).

Esterification for Liquid Crystal Synthesis

This compound serves as a crucial building block for ester-type liquid crystals. The carboxylic acid group is reacted with a selected alcohol or phenol to introduce different terminal groups, thereby tuning the mesomorphic and electro-optical properties of the final liquid crystal molecule.

Experimental Protocol (General):

-

Reaction Setup: In a round-bottom flask, dissolve this compound and the desired alcohol/phenol in a suitable aprotic solvent (e.g., dichloromethane).

-

Coupling Agent: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is then washed with dilute acid and base to remove unreacted starting materials and byproducts. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final ester-type liquid crystal.

Role in Liquid Crystal Mixtures and Characterization

The incorporation of molecules derived from this compound into liquid crystal mixtures significantly enhances their performance characteristics. The rigid bicyclohexyl core contributes to a high clearing point (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid), improving the thermal stability of the display. The aliphatic nature of the bicyclohexyl rings also helps to lower the viscosity of the mixture, leading to faster switching times.

Key Performance Parameters

The following table summarizes the key performance parameters that are influenced by the addition of bicyclohexyl-based liquid crystals to a mixture. While specific values for the title compound are proprietary and depend on the final mixture, the general trends for this class of compounds are presented.

| Parameter | Influence of Bicyclohexyl Core | Typical Characterization Techniques |

| Birefringence (Δn) | Low to moderate | Abbe Refractometer |

| Dielectric Anisotropy (Δε) | Can be tailored (positive or negative) by selecting the terminal group | Dielectric Spectroscopy |

| Elastic Constants (K₁₁, K₂₂, K₃₃) | Favorable bend-to-splay ratio | Electro-optical measurements |

| Viscosity (γ₁) | Low | Rotational Viscometer |

| Clearing Point (Tₙᵢ) | High | Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM) |

Experimental Characterization Protocols

Differential Scanning Calorimetry (DSC):

-

A small, precisely weighed sample of the liquid crystal material is hermetically sealed in an aluminum pan.

-

The sample is placed in the DSC instrument alongside an empty reference pan.

-

The temperature is ramped up and down at a controlled rate (e.g., 10 °C/min).

-

Phase transitions (e.g., crystal to nematic, nematic to isotropic) are identified as endothermic or exothermic peaks in the heat flow curve.

Polarized Optical Microscopy (POM):

-

A small amount of the liquid crystal sample is placed between two glass slides.

-

The sample is heated and cooled on a temperature-controlled stage.

-

The texture of the liquid crystal phase is observed through crossed polarizers. Different liquid crystal phases (e.g., nematic, smectic) exhibit characteristic textures that can be used for identification.

Workflow and Application Diagrams

The following diagrams illustrate the synthesis and application workflow of this compound in the context of liquid crystal intermediates.

Caption: Synthesis workflow for the target molecule.

Caption: Application workflow in LCDs.

Conclusion

This compound is a cornerstone intermediate for the synthesis of high-performance liquid crystal materials. Its rigid core and tunable terminal groups, through esterification, allow for the precise engineering of liquid crystal mixtures with enhanced thermal stability, low viscosity, and optimized electro-optical properties. The detailed understanding of its synthesis and characterization is paramount for the continued advancement of liquid crystal display technology and other related fields.

The Bicyclohexyl Carboxylic Acid Scaffold: A Technical Guide to an Under-Explored Core in Pharmaceutical Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the discovery and utilization of novel molecular scaffolds are paramount to accessing new chemical space and developing innovative therapeutics. The trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid (PCCA) core represents a fascinating, rigid, and lipophilic scaffold that has been predominantly explored in the realm of material science, particularly in the development of liquid crystals.[1][2] However, its inherent structural properties—a rigid bicyclohexyl system that restricts conformational flexibility and a carboxylic acid group for potential target interaction—make it a compelling, yet under-explored, scaffold for pharmaceutical applications.[3][4]

This technical guide serves as a foundational resource for researchers and drug development professionals interested in leveraging the PCCA scaffold. While direct applications in approved pharmaceuticals are not yet established, this document consolidates the known physicochemical properties, outlines a viable synthetic pathway, and presents a conceptual framework for its incorporation into drug discovery workflows. By providing this core knowledge, we aim to stimulate the investigation of this promising scaffold for novel therapeutic agents.

Physicochemical Properties of the PCCA Core

A thorough understanding of a scaffold's physicochemical properties is the first step in any drug design campaign. The PCCA molecule is characterized by its high melting point and predicted lipophilicity, consistent with its rigid, saturated bicyclic nature. These properties are critical for predicting its behavior in biological systems, including solubility, membrane permeability, and potential for engaging with hydrophobic binding pockets.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₈O₂ | [1][5] |

| Molecular Weight | 252.39 g/mol | [6][7] |

| CAS Number | 65355-32-0 | [1][7] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 200 °C | [1][5] |

| Boiling Point (Predicted) | 370.9 ± 10.0 °C | [1][5] |

| Density (Predicted) | 0.998 ± 0.06 g/cm³ | [1][5] |

| pKa (Predicted) | 4.90 ± 0.10 | [5] |

| Polar Surface Area (PSA) | 37.3 Ų | [5][6] |

| Solubility | Chloroform, Methanol (Sparingly) | [1] |

Synthesis and Characterization

The most prevalent method for synthesizing bicyclohexyl systems involves the catalytic hydrogenation of the corresponding biphenyl precursor. This approach offers a direct and often high-yielding route to the saturated scaffold. The trans stereochemistry is typically favored under thermodynamic control.

Illustrative Experimental Protocol: Synthesis of PCCA

This protocol is a representative method based on general procedures for the hydrogenation of biphenyl carboxylic acids.[1]

Step 1: Catalytic Hydrogenation of 4'-Propylbiphenyl-4-carboxylic acid

-

Reaction Setup: To a high-pressure hydrogenation vessel, add 4'-propylbiphenyl-4-carboxylic acid (1 equivalent). Add a suitable solvent, such as ethanol or glacial acetic acid (e.g., 10-20 mL per gram of substrate).[1]

-

Catalyst Addition: Carefully add a hydrogenation catalyst, such as Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) (e.g., 5-10% w/w).

-

Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas. Pressurize the vessel with hydrogen (e.g., to 40-100 psi) and stir the reaction mixture vigorously at a controlled temperature (e.g., 80-125 °C) for 12-24 hours.[1][2]

-

Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

-

Purification: Remove the catalyst by filtration through a pad of celite. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white solid.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Figure 1. General synthesis workflow for PCCA via catalytic hydrogenation.

The PCCA Scaffold in a Drug Discovery Context

While PCCA itself has not been developed as a drug, its core structure holds potential. Rigid scaffolds like bicyclohexyl can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[5][6] The lipophilic nature of the scaffold is suited for targeting proteins with deep, greasy binding pockets, such as nuclear receptors or certain enzymes.

A typical drug discovery campaign using a novel scaffold like PCCA would follow a structured, multi-stage process.

Figure 2. A generalized workflow for a drug discovery campaign starting with the PCCA scaffold.

Hypothetical Application: Targeting a Nuclear Receptor Pathway

To illustrate the potential of the PCCA scaffold, we can consider its hypothetical application as an antagonist for a nuclear receptor, where a rigid, hydrophobic ligand is often required to disrupt the binding of the natural hormone and subsequent co-activator recruitment.

In such a pathway, the binding of an antagonist would prevent the conformational change necessary for gene transcription, thereby down-regulating the expression of target genes involved in a disease process.

Figure 3. Illustrative signaling pathway showing hypothetical antagonism of a nuclear receptor by a PCCA derivative.

Experimental Methodologies for Scaffold Evaluation

Should a drug discovery program based on PCCA be initiated, a series of standard assays would be required to characterize the synthesized analogues.

Illustrative Biological Data Table

The following table is a template for how biological data for a hypothetical series of PCCA derivatives might be presented.

| Compound ID | Modification on Carboxylic Acid | Target Binding (Ki, nM) | Cellular Activity (IC₅₀, nM) |

| PCCA | (unmodified) | >10,000 | >10,000 |

| PCCA-Amide-01 | -CONH-Benzyl | 5,200 | 8,100 |

| PCCA-Amide-02 | -CONH-(4-F-Phenyl) | 1,150 | 2,500 |

| PCCA-Ester-01 | -COO-Ethyl | 8,500 | >10,000 |

General Protocol: Competitive Radioligand Binding Assay

This protocol provides a general method for assessing the ability of a test compound (like a PCCA derivative) to displace a known radiolabeled ligand from its receptor, a common primary screen.

-

Preparation: Prepare cell membranes or purified protein containing the target receptor of interest.

-

Reaction Mixture: In a microplate, combine the receptor preparation, a fixed concentration of a suitable radioligand (e.g., ³H-labeled natural ligand), and varying concentrations of the test compound (PCCA derivative).

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37 °C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation: Rapidly separate the bound from unbound radioligand. This is typically achieved by vacuum filtration through a glass fiber filter, which traps the receptor-ligand complexes.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). This value can be used to calculate the binding affinity (Ki) of the test compound for the receptor.

Conclusion and Future Directions

This compound presents a structurally unique and compelling scaffold for medicinal chemistry. Its rigidity and lipophilicity offer distinct advantages for targeting specific classes of proteins. While its journey in pharmaceutical research is just beginning, the foundational data and methodologies outlined in this guide provide a clear starting point. Future work should focus on synthesizing diverse libraries of PCCA derivatives and screening them against various biological targets, particularly those with well-defined hydrophobic pockets. Such efforts may unlock the therapeutic potential of this under-explored molecular architecture.

References

- 1. prepchem.com [prepchem.com]

- 2. CN101550077B - Manufacturing method of bicyclohexyl derivative - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. [1,1'-bicyclohexyl]-1-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and handling protocols for trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid. The information is intended for professionals in research and development who require detailed technical information for laboratory and industrial applications.

Chemical Identity and Physicochemical Properties

This compound is a white crystalline powder primarily utilized as an intermediate in the synthesis of liquid crystals and other specialty chemicals.[1][2][3] Its rigid bicyclohexyl structure is a key feature for its application in liquid crystal displays.[3]

Table 1: Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C16H28O2 | [2][4][5][6] |

| Molecular Weight | 252.39 g/mol | [4][5][6] |

| CAS Number | 65355-32-0 | [2][4][5][6] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 200 °C | [5] |

| Boiling Point (Predicted) | 370.9 ± 10.0 °C | [5] |

| Density (Predicted) | 0.998 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 4.90 ± 0.10 | [5] |

| Solubility | Soluble in Chloroform, Sparingly soluble in Methanol |

Safety and Handling

Table 2: Hazard Identification and Precautionary Statements